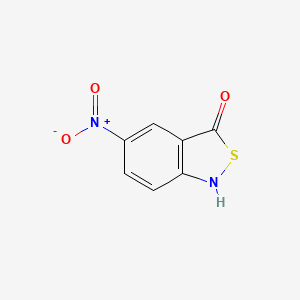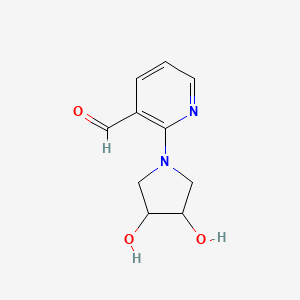
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is a complex organic compound that features both pyridine and pyrrolidine rings The presence of hydroxyl groups on the pyrrolidine ring and an aldehyde group on the pyridine ring makes this compound highly reactive and versatile in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of hydroxyl groups. The pyridine ring is then constructed, and the aldehyde group is introduced through formylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction parameters and can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary alcohols, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the pyrrolidine ring and hydroxyl groups, making it less reactive.
3,4-Dihydroxypyrrolidine: Lacks the pyridine ring and aldehyde group, limiting its applications.
Pyrrolidine-2-carbaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to its combination of functional groups and ring structures, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with diverse molecular targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O3/c13-6-7-2-1-3-11-10(7)12-4-8(14)9(15)5-12/h1-3,6,8-9,14-15H,4-5H2 |
Clave InChI |
DMBGCCAJHHDMJK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1C2=C(C=CC=N2)C=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)


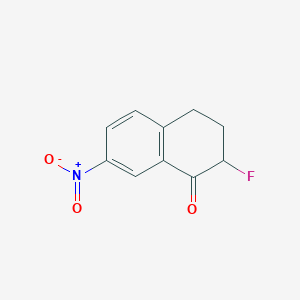
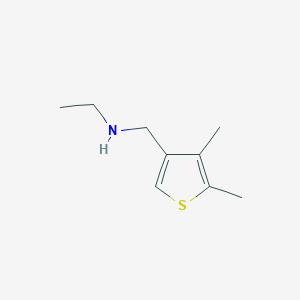
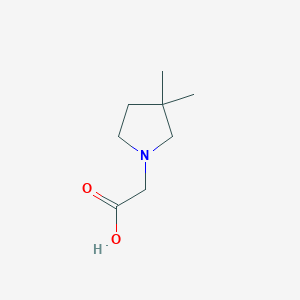
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
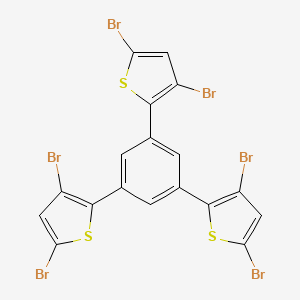

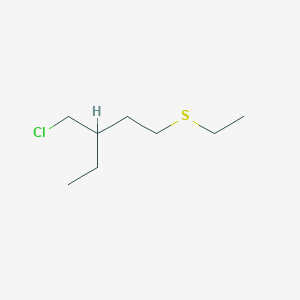

![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
